1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 4-nitrophenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-(2,3-dimethoxyphenyl)methylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed:
Reduction: 1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2,3-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Comparison: 1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-18-5-3-4-15(19(18)26-2)14-20-10-12-21(13-11-20)16-6-8-17(9-7-16)22(23)24/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILBYTZNFRPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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